2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
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Overview
Description
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research indicates that certain analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a molecule with structural similarities to 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide, have been explored for their potential in cancer therapy. BPTES analogs demonstrate potent and selective allosteric inhibition of kidney-type glutaminase (GLS), which is crucial for understanding the therapeutic potential of GLS inhibition in cancer. One study highlights an analog that showed similar potency to BPTES with improved solubility, demonstrating attenuated growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antiprotozoal Activity
The synthesis and evaluation of novel compounds with structural similarities to 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide have been conducted, revealing significant antiprotozoal activity. A study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).
Antimicrobial and Antioxidant Properties
Compounds derived from or related to 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, thiazolidinone, thiazoline, and thiophene derivatives synthesized from key intermediates demonstrated promising antimicrobial activities. Some of these compounds exhibited significant efficacy as antimicrobial agents, highlighting their potential in medicinal chemistry (Gouda et al., 2010).
Anticancer Activity through Pharmacophore Hybridization
The pharmacophore hybridization approach has led to the synthesis of novel molecules combining pyrazoline, thiadiazole, and dichloroacetic acid moieties, aimed at developing drug-like small molecules with anticancer properties. One such study describes the synthesis of a compound with confirmed structure by various spectral analyses and demonstrated in vitro anticancer activity, emphasizing the potential of such compounds in cancer therapy (Yushyn et al., 2022).
Safety And Hazards
While specific safety and hazard information for “2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-3-9-15-13(20)10-22-14-16-17-18-19(14)11-5-7-12(8-6-11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISYKHUOUKRRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |
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